molecular formula C7H12ClN3O B6212175 cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride CAS No. 2731007-91-1

cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride

Cat. No.: B6212175
CAS No.: 2731007-91-1
M. Wt: 189.6
InChI Key:
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Description

Cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride is a chemical compound that features a cyclobutyl group attached to a 1,2,4-triazole ring, with a methanol group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride typically involves the reaction of cyclobutyl derivatives with 1,2,4-triazole precursors under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a cyclobutyl(4H-1,2,4-triazol-3-yl)ketone, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride can be compared with other similar compounds, such as:

  • Cyclobutyl(4H-1,2,4-triazol-3-yl)ketone
  • Cyclobutyl(4H-1,2,4-triazol-3-yl)amine
  • Cyclobutyl(4H-1,2,4-triazol-3-yl)carboxylic acid

These compounds share structural similarities but differ in their functional groups and properties. This compound is unique due to its methanol group and hydrochloride salt, which can influence its reactivity and applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride involves the reaction of cyclobutylmagnesium bromide with 4H-1,2,4-triazole-3-carbaldehyde, followed by reduction of the resulting intermediate with sodium borohydride and quenching with hydrochloric acid.", "Starting Materials": [ "Cyclobutylmagnesium bromide", "4H-1,2,4-triazole-3-carbaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Add cyclobutylmagnesium bromide to a solution of 4H-1,2,4-triazole-3-carbaldehyde in anhydrous ether.", "Step 2: Stir the reaction mixture at room temperature for 2 hours.", "Step 3: Quench the reaction with hydrochloric acid.", "Step 4: Add sodium borohydride to the reaction mixture and stir for 1 hour.", "Step 5: Quench the reaction with hydrochloric acid.", "Step 6: Isolate the product by filtration and wash with water and ether.", "Step 7: Dry the product under vacuum to obtain cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride." ] }

CAS No.

2731007-91-1

Molecular Formula

C7H12ClN3O

Molecular Weight

189.6

Purity

95

Origin of Product

United States

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